

Application Notes and Protocols: CELF6 Immunoprecipitation (IP) from Cell Lysates

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Compound of Interest		
Compound Name:	CEF6	
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Introduction

CELF6 (CUGBP Elav-Like Family Member 6) is an RNA-binding protein implicated in post-transcriptional gene regulation, including alternative splicing and mRNA stability.[1][2] Dysregulation of CELF6 has been associated with various diseases, making it a protein of significant interest in biomedical research and drug development.[3] Immunoprecipitation (IP) is a powerful technique to isolate CELF6 and its interacting partners (proteins or RNA) from complex cell lysates, enabling the study of its function, regulation, and involvement in cellular pathways.[4] This document provides a detailed protocol for the immunoprecipitation of CELF6 from cell lysates, along with relevant signaling pathway information.

Key Experimental Considerations & Quantitative Data Summary

Successful immunoprecipitation of CELF6 requires optimization of several parameters. The following table summarizes key quantitative data points derived from established immunoprecipitation protocols that can be adapted for CELF6.



Parameter	Recommended Range/Value	Notes
Cell Lysate Protein Concentration	1 mg/mL	Adjust as needed based on CELF6 expression levels.[5]
Primary Antibody Concentration	1-5 μg per 1 mL of lysate	The optimal amount should be empirically determined.
Protein A/G Bead Slurry Volume	20-30 μL of 50% slurry per IP	The choice between Protein A and Protein G depends on the antibody's species and isotype.
Lysate Pre-clearing Incubation	30-60 minutes at 4°C	This step is highly recommended to reduce non-specific binding.
Antibody-Lysate Incubation	2 hours to overnight at 4°C	Overnight incubation can increase yield, but may also increase non-specific binding.
Bead-Immunocomplex Incubation	1-3 hours at 4°C	Ensure gentle and continuous mixing.
Washing Steps	3-4 washes with lysis buffer	Thorough washing is crucial to minimize background.

Experimental Protocol: CELF6 Immunoprecipitation

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Materials:

- Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% NP-40. Immediately before use, add protease and phosphatase inhibitors (e.g., 1 mM PMSF).
- Wash Buffer: Same as Cell Lysis Buffer.



- Elution Buffer: 1X SDS sample buffer (for Western blotting).
- Antibodies:
 - Primary antibody specific for CELF6.
 - Isotype control IgG from the same host species as the primary antibody.
- Protein A/G Beads: Agarose or magnetic beads.
- Ice-cold Phosphate Buffered Saline (PBS).
- · Microcentrifuge tubes.
- · Rotating platform or rocker.

Procedure:

- Cell Lysis:
 - Wash cultured cells with ice-cold PBS.
 - Lyse the cells by adding ice-cold Cell Lysis Buffer and incubating on ice for 15-30 minutes with gentle rocking.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (cell lysate) to a new pre-chilled tube.
- Lysate Pre-clearing:
 - Add 20-30 μL of Protein A/G bead slurry to the cell lysate.
 - Incubate for 30-60 minutes at 4°C with gentle rotation.
 - Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the precleared supernatant to a new tube.



Immunoprecipitation:

- Add the primary anti-CELF6 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate.
- Incubate for 2 hours to overnight at 4°C with gentle rotation to form the antibody-antigen complex.
- Add 20-30 μL of fresh Protein A/G bead slurry to each tube.
- Incubate for an additional 1-3 hours at 4°C with gentle rotation to capture the immunocomplexes.

Washing:

- Pellet the beads.
- Discard the supernatant.
- \circ Wash the beads three to four times with 500 μ L of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.

Elution:

- After the final wash, remove all supernatant.
- Resuspend the beads in 20-40 μL of 1X SDS sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and dissociate the antibody-bead complexes.
- Pellet the beads, and the supernatant containing the eluted CELF6 protein is ready for downstream analysis (e.g., Western blotting).

CELF6 Signaling and Regulatory Interactions

CELF6 is involved in several key cellular processes. It has been shown to be regulated by the ubiquitin-proteasome system and to in turn regulate the stability of target mRNAs, such as the

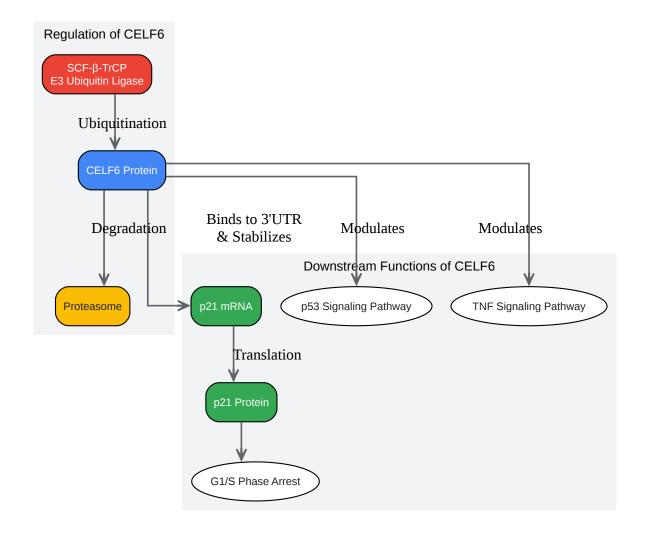




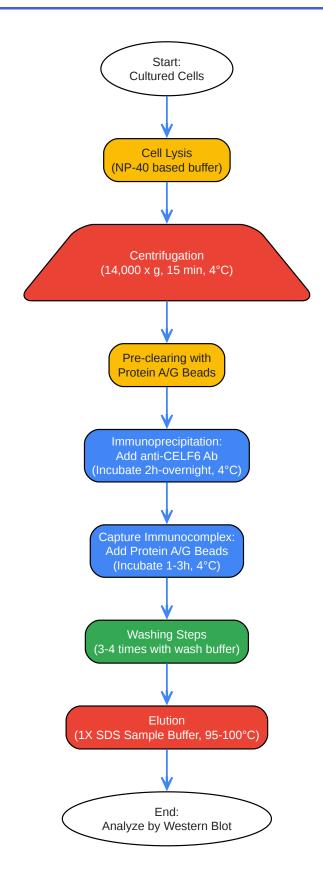


cell cycle inhibitor p21. Furthermore, studies have implicated CELF6 in broader signaling networks, including the p53 and TNF signaling pathways.









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